molecular formula C5H6Br2 B14492628 1,1-Dibromospiro[2.2]pentane CAS No. 64149-45-7

1,1-Dibromospiro[2.2]pentane

Cat. No.: B14492628
CAS No.: 64149-45-7
M. Wt: 225.91 g/mol
InChI Key: QWEXDICDXAQFPI-UHFFFAOYSA-N
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Description

1,1-Dibromospiro[2.2]pentane is a unique organic compound characterized by its spirocyclic structure, where two cyclopropane rings are connected through a single carbon atom. This compound is represented by the molecular formula C5H6Br2 and is known for its distinctive chemical properties and reactivity .

Preparation Methods

The synthesis of 1,1-Dibromospiro[2.2]pentane typically involves the bromination of spiro[2.2]pentane. One common method includes the reaction of spiro[2.2]pentane with bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity . Industrial production methods may involve continuous flow processes to optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

1,1-Dibromospiro[2.2]pentane undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Dibromospiro[2.2]pentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dibromospiro[2.2]pentane involves its reactivity due to the presence of bromine atoms and the strained spirocyclic structure. The compound can interact with various molecular targets through nucleophilic substitution and elimination reactions. These interactions can lead to the formation of reactive intermediates, which further participate in subsequent chemical transformations .

Comparison with Similar Compounds

1,1-Dibromospiro[2.2]pentane can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of bromine atoms, which makes it a valuable intermediate in organic synthesis and research.

Properties

IUPAC Name

2,2-dibromospiro[2.2]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2/c6-5(7)3-4(5)1-2-4/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEXDICDXAQFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50550080
Record name 1,1-Dibromospiro[2.2]pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64149-45-7
Record name 1,1-Dibromospiro[2.2]pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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